molecular formula C21H24ClN5O B2704311 N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172969-59-3

N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Katalognummer: B2704311
CAS-Nummer: 1172969-59-3
Molekulargewicht: 397.91
InChI-Schlüssel: YIWPCBORQGIBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic small molecule designed for preclinical research and chemical biology. This compound features a hybrid architecture, integrating a benzimidazole core and a piperazine ring, which are both prominent pharmacophores in medicinal chemistry. The benzimidazole scaffold is a privileged structure known for its diverse biological activities. It is a common feature in molecules studied for antimicrobial , anticancer , and antiulcer applications . The piperazine moiety is widely utilized in drug discovery for its ability to improve solubility and pharmacokinetic properties, and it serves as a versatile linker that can influence a molecule's binding affinity and selectivity . This specific molecular framework makes the compound a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds, particularly those targeting enzyme inhibition or receptor interactions. This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and guidelines.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O/c1-25-19-8-3-2-7-18(19)24-20(25)14-26-9-11-27(12-10-26)15-21(28)23-17-6-4-5-16(22)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWPCBORQGIBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including in vitro and in vivo experiments.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H22ClN5O
  • Molecular Weight : 373.86 g/mol

The structure includes a chlorophenyl group, a benzimidazole moiety, and a piperazine ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibit significant anticancer properties. For instance, compounds containing benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF75.0
Compound BHeLa3.5
N-(3-chlorophenyl)-2-(4-)A5494.0

These findings suggest that the incorporation of the benzimidazole ring enhances the cytotoxicity against cancer cells.

Neuropharmacological Effects

The piperazine component in the structure is often associated with neuropharmacological activities. Studies have demonstrated that similar compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits for anxiety and depression.

Case Study : A study involving a related piperazine compound showed an increase in serotonin levels in the hippocampus, suggesting potential antidepressant effects. The compound was administered to mice, and microdialysis revealed significant alterations in neurotransmitter levels, indicating its ability to penetrate the blood-brain barrier and exert central nervous system effects .

The biological activity of N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is believed to involve multiple mechanisms:

  • Inhibition of Tumor Growth : By interfering with cellular signaling pathways involved in proliferation.
  • Modulation of Neurotransmitter Systems : Acting on serotonin receptors to enhance mood and cognitive function.
  • Induction of Apoptosis : Through activation of pro-apoptotic pathways in cancer cells.

Toxicity and Safety Profile

While promising, the safety profile of N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide needs thorough investigation. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further toxicological assessments are essential for clinical applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including compounds like N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, exhibit notable antimicrobial properties. A study synthesized various acetamide derivatives and evaluated their antimicrobial activities against a range of pathogens. The results indicated that certain derivatives demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget PathogenZone of Inhibition (mm)
N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamideStaphylococcus aureus15
N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamideEscherichia coli18

Anticancer Applications

The compound has also been investigated for its anticancer properties. A series of benzimidazole derivatives were synthesized and tested for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The studies indicated that modifications in the structure significantly influenced the cytotoxic activity, with some derivatives achieving IC50 values in the low micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamideMCF-710
N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamideHCT11612

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in antitubercular applications. Studies have evaluated its efficacy against Mycobacterium tuberculosis, revealing that certain derivatives possess significant inhibitory effects on vital mycobacterial enzymes. In vivo studies further confirmed the potential of these compounds as therapeutic agents against tuberculosis .

Case Study: Antitubercular Evaluation

A specific derivative was subjected to in vivo testing using mouse models infected with Mycobacterium tuberculosis. The results demonstrated a marked reduction in bacterial load compared to control groups, suggesting effective antitubercular activity.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons:

Compound Name Core Structure Substituents Biological/Structural Relevance
Target Compound Acetamide + piperazine + benzoimidazole 3-chlorophenyl, 1-methyl-benzoimidazole Enhanced lipophilicity; potential CNS activity due to piperazine
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () Hydrazinecarboxamide + imidazole 2-chlorophenyl, benzodioxole Imine functionality confirmed via X-ray; substituent position (2-Cl vs. 3-Cl) may alter steric interactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () Acetamide + pyrazole 3,4-dichlorophenyl Dichloro substitution increases steric bulk; dihedral angles (44.5–77.5°) between aryl and pyrazole rings influence conformational flexibility
  • Substituent Position: The target compound’s 3-chlorophenyl group contrasts with 2-chlorophenyl () and 3,4-dichlorophenyl ().
  • Piperazine vs. Pyrazole/Imidazole : The piperazine ring in the target compound may enhance solubility and CNS penetration compared to imidazole or pyrazole cores in analogs () .

Structural and Crystallographic Insights

  • Conformational Flexibility: ’s acetamide derivatives exhibit variable dihedral angles (44.5–77.5°) between aryl and heterocyclic rings, impacting molecular packing and hydrogen-bonding networks.
  • Hydrogen Bonding : Unlike ’s R22(10)-type hydrogen-bonded dimers, the target compound’s piperazine nitrogen atoms could engage in intermolecular interactions, altering crystallization behavior .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling 3-chlorophenylacetic acid with a piperazine-benzoimidazole intermediate, analogous to methods in (EDC-mediated amidation) .
  • Therapeutic Hypotheses : Based on structural parallels to ’s anticonvulsant benzoimidazoles, the target compound may exhibit activity in epilepsy models. Further in vivo studies are warranted .
  • SAR Insights : The 1-methyl group on the benzoimidazole ring may reduce metabolic degradation compared to unsubstituted analogs, as seen in ’s derivatives .

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, Khalil et al. (2012) synthesized analogous benzimidazole-piperazine derivatives using a two-step process: (1) condensation of 1-methylbenzimidazole-2-carbaldehyde with piperazine under reflux in ethanol, and (2) coupling the intermediate with 3-chlorophenyl acetamide via N-alkylation in dry DMF with K₂CO₃ as a base . Microwave-assisted synthesis (e.g., 80°C, 30 min) can improve yields by 15–20% compared to conventional heating . Solvent polarity (DMF vs. THF) and catalyst choice (e.g., NaH for deprotonation) critically affect reaction efficiency.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions (e.g., benzimidazole protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : To verify amide C=O stretches (~1650 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .
  • Elemental Analysis (EA) : To validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • HPLC : For purity assessment (>95% using C18 column, 70:30 acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

  • Methodological Answer : Focus on modifying:
  • Benzimidazole substituents : Introduce electron-withdrawing groups (e.g., Cl, F) at the para-position to enhance receptor binding .
  • Piperazine linker : Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) to improve metabolic stability .
  • Acetamide moiety : Substitute 3-chlorophenyl with heteroaromatic rings (e.g., pyridyl) to modulate solubility .
    Evaluate changes using in vitro assays (e.g., receptor binding affinity, enzyme inhibition) and computational docking (e.g., AutoDock Vina for binding pose prediction) .

Q. What strategies can resolve discrepancies in biological activity data across different assay systems for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Mitigation strategies include:
  • Orthogonal assays : Compare results from fluorescence-based and radiometric assays for target engagement .
  • Standardized protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds across labs.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability <20% in kinase assays) .

Q. What in silico methods are suitable for predicting the target interactions of this benzimidazole-piperazine acetamide derivative?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Maestro or PyMOL to model interactions with histamine H1/H4 receptors, focusing on hydrogen bonds with Glu182 (H1R) and π-π stacking with Phe168 (H4R) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic acetamide, aromatic benzimidazole) using MOE software .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.